N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with aromatic properties. The combination of these two moieties in a single molecule results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE typically involves the reaction of adamantane derivatives with thiophene carboxylic acid derivatives. One common method is the Chan–Lam coupling reaction, which utilizes copper (II) acetate as a catalyst and proceeds at room temperature . The reaction conditions are optimized to achieve high yields by adjusting the concentration of reactants and the reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: Halogenation or alkylation can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-2-YL)ETHYL-THIOUREA: Contains a thiourea group instead of a carboxamide.
N-(ADAMANTAN-2-YL)BENZAMIDE: Contains a benzene ring instead of a thiophene ring.
N-(ADAMANTAN-2-YL)PYRIDINECARBOXAMIDE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(ADAMANTAN-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of the adamantane and thiophene moieties, which impart distinct chemical and physical properties. The presence of the chlorine atom further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-adamantyl)-5-chlorothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c16-13-2-1-12(19-13)15(18)17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14H,3-7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMORIYEQFXNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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